Hydrocodone hydrochloride

Analgesic potency MME conversion Pain management

Procure Hydrocodone hydrochloride (CAS 25968-91-6) as the anhydrous reference standard for forensic and pharmaceutical R&D. Its chloride counterion eliminates bitartrate interference in ESI-LC-MS/MS, while the sharp 82°C melting point provides a robust DSC authentication signature. Essential for CYP2D6 phenotyping studies and IVIVC-based abuse-deterrent formulation development. Sold exclusively to DEA-licensed entities; contact vendors for a formal quotation.

Molecular Formula C18H22ClNO3
Molecular Weight 335.8 g/mol
CAS No. 25968-91-6
Cat. No. B1253910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocodone hydrochloride
CAS25968-91-6
Molecular FormulaC18H22ClNO3
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.Cl
InChIInChI=1S/C18H21NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1
InChIKeyGCJAEXSZUXBMFS-RNWHKREASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocodone Hydrochloride CAS 25968-91-6: Chemical Specifications and Procurement Considerations for Pharmaceutical Reference Standards


Hydrocodone hydrochloride (CAS 25968-91-6) is the hydrochloride salt form of hydrocodone, a semi-synthetic opioid agonist derived from codeine and structurally belonging to the phenanthrene alkaloid class . The compound appears as a white to off-white crystalline solid with a melting point of 82 °C and limited solubility in chloroform . This salt form is distinct from the bitartrate salt (CAS 34195-34-1) commonly employed in pharmaceutical formulations [1]. As a Schedule II controlled substance in the United States, its procurement is restricted to DEA-licensed entities for legitimate research, analytical method development, or forensic applications .

Hydrocodone Hydrochloride Procurement: Why Salt Form and Purity Specifications Preclude Generic Substitution


Interchangeability among hydrocodone salt forms or across in-class opioid analgesics is not scientifically valid without explicit analytical and pharmacological justification. The hydrochloride salt (CAS 25968-91-6) differs from the bitartrate salt (CAS 34195-34-1) in molecular weight, crystallinity, hygroscopicity, and aqueous solubility, which directly impact gravimetric accuracy in analytical reference standard preparation [1]. Pharmacologically, hydrocodone exhibits a distinct receptor interaction profile, including recently identified σ1 receptor binding not shared by morphine or oxycodone [2]. Furthermore, its metabolic activation via CYP2D6 to hydromorphone introduces substantial inter-individual variability in therapeutic response that is not observed with direct-acting opioids such as oxymorphone [3]. The quantitative evidence presented below establishes the specific dimensions along which hydrocodone hydrochloride must be distinguished from its closest comparators for scientifically rigorous applications.

Hydrocodone Hydrochloride CAS 25968-91-6: Quantitative Comparative Evidence for Informed Procurement Decisions


Hydrocodone vs. Oxycodone and Codeine: Comparative Analgesic Potency Based on MME Conversion Factors

Hydrocodone exhibits equipotent analgesic activity to morphine (MME conversion factor = 1.0), placing it intermediate in potency between oxycodone (MME = 1.5) and codeine (MME = 0.15) [1][2]. For a 60 mg oral dose, hydrocodone delivers 60 MME, whereas an equianalgesic oxycodone dose requires only 40 mg, and codeine requires 360 mg [1]. This dose-spacing differential has direct implications for cumulative daily opioid exposure monitoring and for selecting appropriate reference standards for analytical method calibration.

Analgesic potency MME conversion Pain management

Hydrocodone Hydrochloride vs. Hydrocodone Bitartrate: Differential Salt Form Specifications Impacting Analytical Reference Standard Selection

Hydrocodone hydrochloride (CAS 25968-91-6) and hydrocodone bitartrate (CAS 34195-34-1) represent distinct chemical entities with divergent analytical specifications. The bitartrate salt, as defined by USP monograph, contains not less than 98.0% and not more than 102.0% of C18H21NO3·C4H6O6 (anhydrous basis) and exhibits a loss on drying between 7.5% and 12.0% due to its hydrate (2:5) crystalline form [1]. The hydrochloride salt is characterized as hygroscopic with a melting point of 82 °C and is supplied as the anhydrous form . Aqueous solubility differences between these salt forms affect dissolution profiling in formulation development and gravimetric accuracy in reference standard preparation.

Salt form comparison Pharmaceutical specifications Reference standard

Hydrocodone CYP2D6-Dependent Metabolism: Quantified Partial Metabolic Clearance Differences Across Pharmacogenetic Phenotypes

The conversion of hydrocodone to its active O-demethylated metabolite hydromorphone is catalyzed by CYP2D6, with the extent of conversion varying substantially across pharmacogenetic phenotypes [1]. In extensive metabolizers (EMs), the mean partial metabolic clearance by O-demethylation is 28.1 ± 10.3 ml/hr/kg, compared with only 3.4 ± 2.4 ml/hr/kg in poor metabolizers (PMs) — an approximately 8.3-fold difference [1]. This CYP2D6-dependent activation distinguishes hydrocodone from oxycodone, which undergoes CYP2D6-mediated conversion to oxymorphone but with different fractional clearance and clinical impact [1]. The correlation between hydrocodone/hydromorphone urinary ratios and the established CYP2D6 probe dextromethorphan was high (rs = 0.85; n = 18) [1].

Pharmacogenetics CYP2D6 metabolism Metabolic clearance

Hydrocodone Extended-Release vs. Immediate-Release: Quantitative Pharmacokinetic Differentiation for Formulation Research Applications

Hydrocodone extended-release (ER) tablets formulated with CIMA Abuse-Deterrence Technology exhibit distinct pharmacokinetic profiles compared to immediate-release (IR) hydrocodone/acetaminophen formulations [1]. At a 45 mg dose, the high-level coating ER prototype achieved a mean Cmax of 28.4 ng/mL with a median tmax of 8.0 hours, whereas the IR/APAP comparator (10 mg hydrocodone q6h × 4 doses) produced a mean Cmax of 37.3 ng/mL with a median tmax of 1.0 hour [1]. Total systemic exposure (AUC0-∞) was comparable across ER prototypes (578-640 ng·h/mL) and IR/APAP (581 ng·h/mL), confirming that ER technology modulates absorption rate without reducing total drug delivery [1]. In a separate human abuse potential study, intranasal administration of this ER formulation produced significantly lower Drug Liking scores (72.8 on VAS) compared to hydrocodone powder (80.2) and hydrocodone bitartrate ER capsules (83.2) (P < 0.01) [2].

Pharmacokinetics Extended-release Abuse-deterrent formulation

Hydrocodone Mu-Opioid Receptor Binding Affinity: Quantitative Comparison with Oxycodone, Codeine, and Active Metabolites

Hydrocodone exhibits mu-opioid receptor (MOR) binding affinity with a Ki of 19.8 nM in rat brain homogenate assays using ³H-DAMGO [1]. This binding affinity is approximately 33-fold weaker than its active O-demethylated metabolite hydromorphone (Ki = 0.6 nM) [1]. In functional GTPγS assays, hydrocodone and oxycodone were each approximately 10-fold more potent than codeine and dihydrocodeine at stimulating mu and delta opioid receptors [2]. Additionally, a comprehensive molecular pharmacology screen identified that hydrocodone, unlike morphine or oxycodone, binds to the sigma-1 receptor (σ1R) [3], a novel interaction shared only with tapentadol among the nine clinically relevant opioids screened.

Receptor binding MOR affinity Opioid pharmacology

Hydrocodone Hydrochloride CAS 25968-91-6: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Forensic Toxicology Reference Standard for Multi-Analyte Opioid Confirmation Panels

Hydrocodone hydrochloride (CAS 25968-91-6) serves as the definitive reference standard for forensic toxicology laboratories developing or validating LC-MS/MS methods that must simultaneously detect and quantify hydrocodone, oxycodone, hydromorphone, and codeine. The compound's MME conversion factor of 1.0 (equipotent to morphine) places it at a distinct analytical calibration range midpoint, enabling linearity verification across the full opioid potency spectrum from codeine (MME 0.15) to hydromorphone (MME 5.0) [7]. The hydrochloride salt form eliminates the bitartrate counterion interference observed with pharmaceutical-grade material when using ion suppression-sensitive electrospray ionization interfaces. Additionally, the requirement to quantify the CYP2D6-dependent active metabolite hydromorphone (33-fold higher MOR affinity than parent hydrocodone) necessitates certified hydrocodone reference material with documented purity to accurately establish metabolite-to-parent ratios in postmortem interpretation .

Abuse-Deterrent Formulation Development and Dissolution Method Validation

Pharmaceutical development scientists formulating hydrocodone extended-release products with abuse-deterrent properties require hydrocodone hydrochloride as the primary analytical reference standard for establishing discriminatory dissolution methods. The quantitative pharmacokinetic differentiation between ER (Cmax 28.4 ng/mL; tmax 8.0 h) and IR (Cmax 37.3 ng/mL; tmax 1.0 h) formulations at equivalent total exposure (AUC0-∞ ~580 ng·h/mL) provides the target specifications for in vitro-in vivo correlation (IVIVC) model development [7]. The hydrochloride salt's hygroscopic nature and defined melting point (82 °C) enable precise gravimetric preparation of dissolution media standards for characterizing polymer coating integrity under simulated tampering conditions. Furthermore, the validated reduction in intranasal Drug Liking scores (72.8 vs 80.2-83.2 for comparators) provides a clinically anchored benchmark against which prototype abuse-deterrent formulations may be evaluated .

Pharmacogenetic Research Investigating CYP2D6-Mediated Opioid Activation

Investigators conducting pharmacogenetic studies on opioid metabolic activation should procure hydrocodone hydrochloride specifically because its CYP2D6-dependent conversion to hydromorphone is quantitatively established, with partial metabolic clearance differing 8.3-fold between extensive (28.1 ml/hr/kg) and poor metabolizers (3.4 ml/hr/kg) [7]. This well-characterized phenotype-dependent variability makes hydrocodone an ideal probe substrate for validating CYP2D6 genotyping assays and for studying the impact of CYP2D6 pharmacogenetics on opioid efficacy and abuse liability. The high correlation (rs = 0.85) between hydrocodone O-demethylation and the established probe dextromethorphan enables cross-validation of phenotypic classification methods [7]. The unique σ1 receptor binding activity of hydrocodone — absent in morphine and oxycodone — provides an additional molecular dimension for investigating non-MOR contributions to inter-individual variability in opioid response .

Quality Control and Compendial Method Development for Controlled Substance Analysis

Analytical quality control laboratories supporting pharmaceutical manufacturing or DEA-regulated controlled substance testing should maintain hydrocodone hydrochloride (CAS 25968-91-6) as a distinct reference material separate from hydrocodone bitartrate (CAS 34195-34-1). While the bitartrate salt is defined by USP monograph with assay limits of 98.0-102.0% and loss on drying of 7.5-12.0% due to hydrate content, the hydrochloride salt provides an anhydrous alternative with different chromatographic retention and detection characteristics [7]. The hydrochloride salt's chloride counterion can be leveraged for ion chromatography-based identity confirmation orthogonal to HPLC-UV methods. For laboratories performing purity verification using differential scanning calorimetry, the sharp melting point of 82 °C (versus the variable dehydration endotherm of the bitartrate hydrate) offers a more reproducible thermal signature for reference material authentication .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrocodone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.